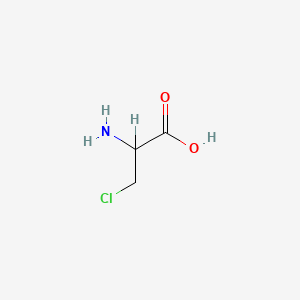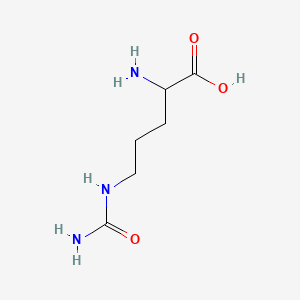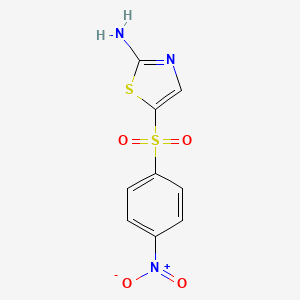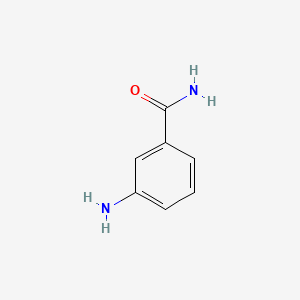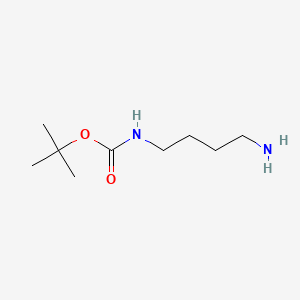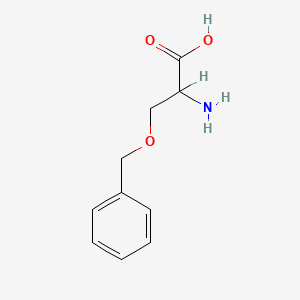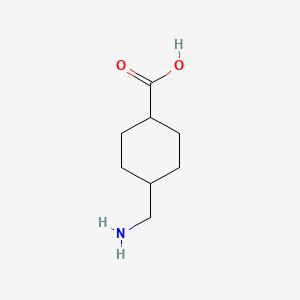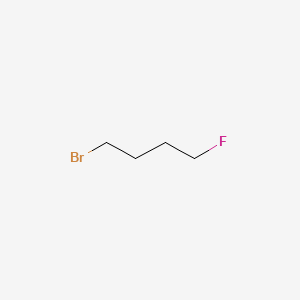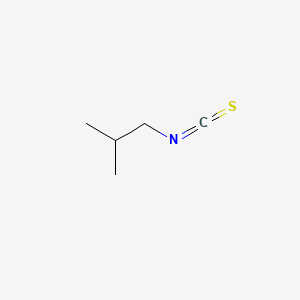
Isobutyl isothiocyanate
Übersicht
Beschreibung
Isobutyl isothiocyanate (IIT) is an organic compound that belongs to the family of isothiocyanates. It is a colorless to yellowish liquid with a pungent odor and a boiling point of 96°C. IIT is used in a variety of applications, from food flavoring to industrial processes. It is also used in pharmaceuticals and biotechnology.
Wissenschaftliche Forschungsanwendungen
Chemoprevention and Anticarcinogenic Effects
Isobutyl isothiocyanate (IITC), along with other isothiocyanates, has been studied for its disease preventive and therapeutic effects. Clinical trials with isothiocyanates like sulforaphane and phenethyl isothiocyanate, isolated from broccoli and watercress, have shown promise against diseases ranging from cancer to autism (Palliyaguru, Yuan, Kensler, & Fahey, 2018). Additionally, the chemoprotective properties of IITCs, particularly in animal models of carcinogenesis, are attributed to multiple mechanisms, including the induction of cytoprotective proteins and inhibition of proinflammatory responses (Dinkova-Kostova, 2013).
Antimicrobial Activity
Isothiocyanates, including IITC, have demonstrated significant antimicrobial properties. A study focusing on isothiocyanates' effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) revealed strong dose-dependent antibacterial effectiveness, indicating their potential as antimicrobial agents (Dias, Aires, & Saavedra, 2014).
Biochemical Mechanisms
IITCs, like other isothiocyanates, can induce apoptosis and caspase-3-like protease activity in cellular models. This apoptosis induction is thought to be a critical mechanism for their chemopreventive functions (Yu et al., 1998). Moreover, the differential potency of various isothiocyanates in inducing anticarcinogenic Phase 2 enzymes is linked to their intracellular accumulation and interaction with cellular components (Zhang & Talalay, 1998).
Pharmacokinetics and Dynamics
Understanding the pharmacokinetics and dynamics of IITCs is crucial for their potential application in human health. Studies have focused on their behavior in the body, which is essential for determining intake intervals and maintaining effective concentrations of these compounds (Lamy, Scholtes, Herz, & Mersch-Sundermann, 2011).
Potential in Human Health and Disease
IITCs have been evaluated for their role in reducing the risk of colorectal cancer, with the protective effect possibly modified by genetic factors like GSTM1 and GSTT1 genes (Yang et al., 2010). This highlights the potential for personalized approaches in using IITCs for disease prevention.
Wirkmechanismus
Target of Action
Isobutyl isothiocyanate (IBITC) is a bioactive compound that exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . The primary targets of IBITC are the microbial pathogens, including both Gram-positive and Gram-negative bacteria .
Mode of Action
IBITC interacts with its targets by binding to cellular components, facilitating its traversal across the plasma membrane of cells, and allowing entry into the cellular milieu . This interaction results in changes in the cellular environment, leading to the antimicrobial, anti-inflammatory, and anticancer effects observed.
Biochemical Pathways
The biochemical pathways affected by IBITC involve the enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . The myrosinase-catalyzed hydrolysis of GLs releases D-glucose and produces aglycones, which can, by expulsion of a sulfate ion, undergo a fast Lossen-type rearrangement to finally deliver the corresponding isothiocyanates .
Result of Action
The molecular and cellular effects of IBITC’s action are primarily its antimicrobial properties against human pathogens. It has been found to be effective against the most important human pathogens, including bacteria with resistant phenotypes . Moreover, it exhibits anti-inflammatory and anticancer properties, making it a compound of interest in various fields of biological research .
Safety and Hazards
Zukünftige Richtungen
Isobutyl isothiocyanate has been shown to be a potent heat tolerance enhancer for Arabidopsis . It induced the heat shock response (HSR) in the whole Arabidopsis seedlings, and the isobutyl ITC-treated plants showed higher heat tolerance than the phenethyl ITC-treated plants . This suggests that isobutyl ITC could be a more potent heat tolerance enhancer than phenethyl ITC .
Biochemische Analyse
Biochemical Properties
Isobutyl isothiocyanate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates, including this compound . This interaction is essential for the release of this compound from its glucosinolate precursors in plant tissues. Additionally, this compound has been shown to inhibit certain deubiquitinating enzymes, which are involved in the regulation of protein degradation . This inhibition can lead to the accumulation of ubiquitinated proteins, affecting various cellular processes.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress . This activation leads to the upregulation of antioxidant genes, enhancing the cell’s ability to combat oxidative damage. Furthermore, this compound has been reported to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the covalent binding of this compound to thiol groups in proteins, leading to the formation of thiocarbamate adducts . This binding can result in the inhibition of enzyme activity, particularly those enzymes with active site cysteine residues. Additionally, this compound can modulate gene expression by affecting transcription factors such as Nrf2 and NF-κB . These transcription factors play critical roles in the regulation of genes involved in oxidative stress response, inflammation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of isobutylamine and carbonyl sulfide . Long-term exposure to this compound has been shown to result in sustained activation of the Nrf2 pathway, providing prolonged protection against oxidative stress . Prolonged exposure can also lead to adaptive responses, where cells become less sensitive to the compound’s effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit chemopreventive properties by inducing phase II detoxification enzymes and enhancing antioxidant defenses . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the excessive generation of reactive oxygen species and the depletion of cellular antioxidants. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and excretion. The compound is metabolized through the mercapturic acid pathway, where it conjugates with glutathione to form a glutathione conjugate . This conjugate is further processed to form cysteinylglycine, cysteine, and finally, the N-acetylcysteine conjugate, which is excreted in the urine. The interaction of this compound with glutathione and related enzymes is crucial for its detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can readily diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes detoxification and excretion .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with various cellular components. The compound can localize to different cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the cytoplasm, this compound interacts with cytosolic proteins and enzymes, affecting their activity and function. In the mitochondria, it can modulate mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential . In the nucleus, this compound can influence gene expression by interacting with transcription factors and other nuclear proteins.
Eigenschaften
IUPAC Name |
1-isothiocyanato-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-5(2)3-6-4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDDRJXKROCWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207846 | |
| Record name | Isobutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Green pungent aroma | |
| Record name | Isobutyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | Isobutyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.935-0.945 | |
| Record name | Isobutyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
591-82-2 | |
| Record name | Isobutyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A498ZC6Z4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isobutyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



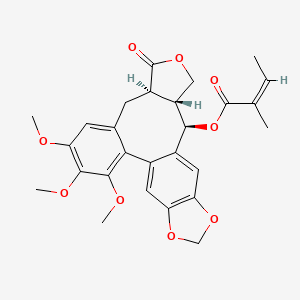
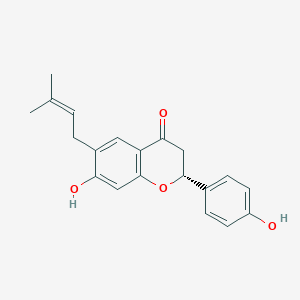
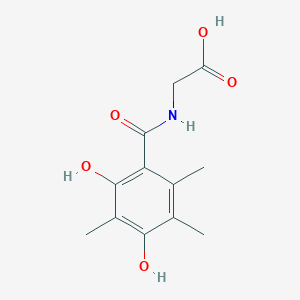
phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)
